molecular formula C9H21O3PS B3026444 Phosphorothioic acid, O,O,O-tripropyl ester CAS No. 2272-08-4

Phosphorothioic acid, O,O,O-tripropyl ester

Cat. No.: B3026444
CAS No.: 2272-08-4
M. Wt: 240.3 g/mol
InChI Key: JNDQYJLNXLSCPA-UHFFFAOYSA-N
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Description

P(OC3H7)3+SP(OC3H7)3S\text{P}(\text{OC}_3\text{H}_7)_3 + \text{S} \rightarrow \text{P}(\text{OC}_3\text{H}_7)_3\text{S} P(OC3​H7​)3​+S→P(OC3​H7​)3​S

Industrial Production Methods

In industrial settings, the production of phosphorothioic acid, O,O,O-tripropyl ester often involves large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve efficient production .

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorothioic acid, O,O,O-tripropyl ester can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with propanol in the presence of a base, followed by the introduction of sulfur. The reaction typically proceeds as follows:

  • Reaction of Phosphorus Trichloride with Propanol

    PCl3+3C3H7OHP(OC3H7)3+3HCl\text{PCl}_3 + 3 \text{C}_3\text{H}_7\text{OH} \rightarrow \text{P}(\text{OC}_3\text{H}_7)_3 + 3 \text{HCl} PCl3​+3C3​H7​OH→P(OC3​H7​)3​+3HCl

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O,O-tripropyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives with higher oxidation states.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohols and phosphorothioic acid.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphorothioic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Phosphorothioic acid, O,O,O-tripropyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of phosphorothioic acid, O,O,O-tripropyl ester involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction disrupts normal biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Phosphorothioic acid, O,O,O-tripropyl ester can be compared with other similar compounds, such as:

    Phosphorothioic acid, O,O,S-tripropyl ester: Similar in structure but with a sulfur atom replacing one of the oxygen atoms.

    Phosphorothioic acid, O,O,O-triphenyl ester: Contains phenyl groups instead of propyl groups.

    Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester: Features different alkyl groups and an additional sulfur atom.

The uniqueness of this compound lies in its specific alkyl group configuration, which influences its reactivity and applications .

Properties

IUPAC Name

tripropoxy(sulfanylidene)-λ5-phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O3PS/c1-4-7-10-13(14,11-8-5-2)12-9-6-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDQYJLNXLSCPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOP(=S)(OCCC)OCCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O3PS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50177256
Record name Phosphorothioic acid, O,O,O-tripropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2272-08-4
Record name Phosphorothioic acid, O,O,O-tripropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002272084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphorothioic acid, O,O,O-tripropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50177256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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